2-(Carboxymethyl)-5-methoxybenzoic acid

Descripción general

Descripción

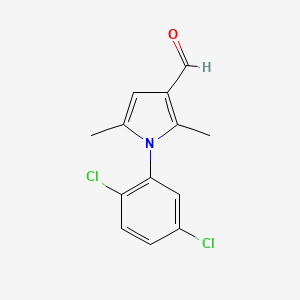

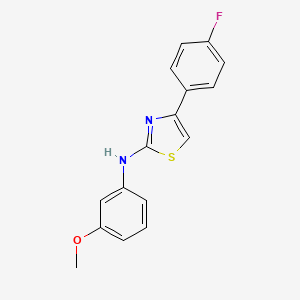

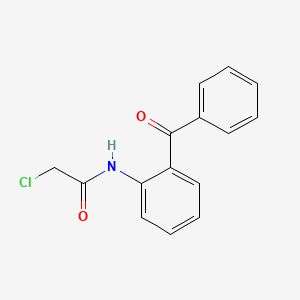

“2-(Carboxymethyl)-5-methoxybenzoic acid” is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has additional carboxymethyl and methoxy functional groups attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of “2-(Carboxymethyl)-5-methoxybenzoic acid” would consist of a benzene ring (the base structure of benzoic acid) with a carboxymethyl group (-CH2-COOH) and a methoxy group (-OCH3) attached to it .

Chemical Reactions Analysis

The chemical reactions of “2-(Carboxymethyl)-5-methoxybenzoic acid” would likely be influenced by its functional groups. For instance, the carboxyl group (-COOH) can participate in acid-base reactions . The methoxy group (-OCH3) might undergo reactions typical of ethers .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Carboxymethyl)-5-methoxybenzoic acid” would be influenced by its functional groups. For example, the presence of the carboxyl and methoxy groups might enhance its solubility in polar solvents .

Aplicaciones Científicas De Investigación

Biomedical Applications: Hydrogel Formation

2-(Carboxymethyl)-5-methoxybenzoic acid: can be utilized in the formation of hydrogels, particularly in combination with natural polymers like carboxymethyl cellulose (CMC). These hydrogels have potential in biomedical applications due to their ability to mimic tissue architecture and deliver drugs effectively. The incorporation of this compound can enhance the biological properties and stability of the gels without adding toxicity .

Drug Delivery Systems

The compound’s structure allows it to be an effective component in drug delivery carriers. Its presence in hydrogels can improve the controlled release of drugs. For instance, procaine entrapped within hydrogels containing 2-(Carboxymethyl)-5-methoxybenzoic acid showed a release dependent on the content of the matrix, which could be tailored for specific medical treatments .

Tissue Engineering

In the field of tissue engineering, 2-(Carboxymethyl)-5-methoxybenzoic acid -based hydrogels can serve as therapeutic scaffolds. Their biocompatibility has been assessed on fibroblast cells, showing that these hydrogels can improve cell viability, which is crucial for skin tissue engineering applications .

Antibacterial Effects

Hydrogels containing 2-(Carboxymethyl)-5-methoxybenzoic acid have demonstrated antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. This property is particularly valuable in developing antimicrobial coatings or dressings for wound care .

Antioxidant Properties

The compound may also contribute antioxidant properties to the hydrogels, which is beneficial in preventing oxidative stress in biological tissues. This can be particularly useful in applications where reducing inflammation and promoting healing is essential .

Rheological and Thermal Properties

The rheological and thermal analysis of hydrogels with 2-(Carboxymethyl)-5-methoxybenzoic acid can confirm the formation of stable gels with desirable properties for various applications, including those that require specific temperature and mechanical stability .

Morphological Structure and Water Uptake

The ratio between the cellulose derivative and 2-(Carboxymethyl)-5-methoxybenzoic acid influences the morphological structure and water uptake of the hydrogels. This is critical for applications that require specific swelling behavior, such as soft contact lenses or other ophthalmic devices .

Non-Toxicity and Biodegradability

Due to its non-toxic and biodegradable nature, 2-(Carboxymethyl)-5-methoxybenzoic acid is an attractive candidate for environmentally friendly applications in the medical field. It ensures that the materials developed are safe for both patients and the environment .

Mecanismo De Acción

Target of Action

Carboxymethyl derivatives like carboxymethyl cellulose and carboxymethyl chitosan have been widely used in the synthesis of hydrogels due to their good water solubility, biocompatibility, and biodegradability . These compounds often target cells in the extracellular matrix, playing a key role in the formation of hydrogels .

Mode of Action

Carboxymethyl compounds, such as carboxymethyl cellulose, are known to bind to the surface of cells via their glucopyranose subunits binding to glucose receptors . This binding allows these compounds to exhibit protective actions on the cellular surface in various applications .

Biochemical Pathways

Phenolic compounds, which may share some structural similarities with this compound, are known to be synthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

Related compounds like carbocisteine have been studied, and it’s known that carbocisteine significantly reduces sputum viscosity, cough, dyspnea, and fatigue .

Result of Action

Carboxymethyl compounds like carboxymethyl cellulose have been shown to have cytoprotective effects on the ocular surface when applied prior to contact lenses and reduce the incidence of epithelial defects during lasik .

Action Environment

The action environment of 2-(Carboxymethyl)-5-methoxybenzoic acid can be influenced by various factors. For instance, the pH, gelator concentration, and oxidation degree of carboxymethyl compounds like carboxymethyl cellulose can seriously affect the formation of self-healing hydrogels . Additionally, environmental conditions can influence the production of secondary metabolites in plants .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(carboxymethyl)-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJHFMJYEXSKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367939 | |

| Record name | 2-(carboxymethyl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52962-25-1 | |

| Record name | 2-Carboxy-4-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52962-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(carboxymethyl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(carboxymethyl)-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.178.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1363853.png)

![4-[2-(4-Tert-butylbenzoyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B1363857.png)

![4-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1363859.png)

![4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363861.png)

![4-Allyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1363869.png)

![2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol](/img/structure/B1363873.png)